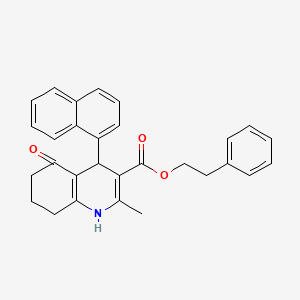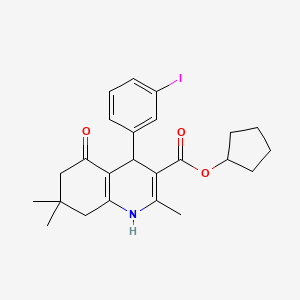
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound is a highly selective agonist for the delta opioid receptor, which is one of the three major types of opioid receptors in the human body. Delta opioid receptors are primarily located in the brain and spinal cord, and they play a role in pain perception, mood regulation, and addiction.
Mécanisme D'action
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a highly selective agonist for the delta opioid receptor, which is primarily located in the brain and spinal cord. When N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the delta opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals and the release of endogenous opioids, such as enkephalins. This mechanism of action is distinct from that of traditional opioid drugs, which primarily act on the mu opioid receptor and can produce negative side effects such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its potential as a treatment for addiction and mood disorders. Additionally, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide as a research tool is its high selectivity for the delta opioid receptor, which allows researchers to study the specific effects of delta opioid receptor activation without interference from other opioid receptors. Additionally, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have minimal negative side effects in animal studies, which makes it a safer alternative to traditional opioid drugs for use in laboratory experiments. However, one limitation of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of new formulations of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide that improve its solubility and bioavailability, which could make it a more practical drug for clinical use. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in the treatment of pain, addiction, and mood disorders. Finally, there is a need for more research on the long-term effects of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide use, particularly in terms of its potential for physical dependence and addiction.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2,5-dimethylphenylacetic acid with methylsulfonyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to form N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide with minimal side products.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and mood disorders. In animal studies, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have potent analgesic effects without producing the negative side effects associated with traditional opioid drugs, such as respiratory depression and physical dependence. Additionally, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-4-5-12(2)14(10-11)16-15(18)13-6-8-17(9-7-13)21(3,19)20/h4-5,10,13H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGRHYQOXNPWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)

![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)